Allocholesterol acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4087-12-1 |
|---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-20,23-27H,7-17H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
NHRJQCJMNNAOOV-VEVYEIKRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)OC(=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC(=O)C)C |
Origin of Product |
United States |
Biosynthetic and Metabolic Interrelations of Allocholesterol Acetate
Positioning within Broader Sterol Biosynthesis Pathways
The synthesis of allocholesterol (B1250496) is not a primary, independent pathway but rather is positioned in relation to the well-established routes of cholesterol biosynthesis. Its formation is contingent upon the availability of cholesterol, which is synthesized via a complex series of enzymatic reactions.
Integration with Acetate-Mevalonate Pathway Precursors and Intermediates
The foundational pathway for all sterol synthesis in animals is the acetate-mevalonate pathway. wikipedia.orgcreative-proteomics.com This intricate metabolic route begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. byjus.com A subsequent condensation with another acetyl-CoA molecule yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.com The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step in cholesterol biosynthesis. sigmaaldrich.com
Mevalonate is then converted through a series of phosphorylation and decarboxylation reactions into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules serve as the fundamental building blocks for a vast array of biomolecules, including cholesterol. wikipedia.org Through sequential condensation reactions, these isoprenoid units are assembled into the 30-carbon acyclic molecule, squalene. byjus.com Squalene then undergoes cyclization to form lanosterol, the first sterol intermediate. byjus.com
The biosynthesis of allocholesterol does not branch directly from these early stages but rather presupposes the complete synthesis of cholesterol. Therefore, the precursors and intermediates of the acetate-mevalonate pathway are indirectly the foundational elements for the potential formation of allocholesterol and, by extension, allocholesterol acetate (B1210297).
Connection to Cholesterol Biosynthesis Variants (e.g., Bloch and Kandutsch–Russell Pathways)
From lanosterol, the final stages of cholesterol synthesis can proceed via two primary routes: the Bloch pathway and the Kandutsch-Russell pathway. nih.govresearchgate.net These pathways differ in the timing of the reduction of the double bond in the sterol side chain. nih.gov
Bloch Pathway: In this pathway, the reduction of the C24-C25 double bond in the side chain is the final step, with desmosterol (B1670304) being the immediate precursor to cholesterol. nih.gov
Kandutsch-Russell Pathway: This pathway involves the early reduction of the side chain double bond, leading to intermediates such as lathosterol. reactome.org
The relevance of these pathways to allocholesterol lies in their production of cholesterol, the direct precursor for allocholesterol formation. The existence of these parallel routes for cholesterol synthesis highlights the complexity and tissue-specific variations in sterol metabolism. nih.gov
Pathways of Allocholesterol Formation from Cholesterol
Allocholesterol is not a direct product of the primary cholesterol biosynthetic pathway but is instead formed from cholesterol itself.
Isomerization Mechanisms and Biochemical Context
The formation of allocholesterol from cholesterol is proposed to occur via an isomerization reaction. mdpi.com However, it is crucial to note that several contemporary scientific sources posit that the isomerization of cholesterol to allocholesterol as a distinct biological pathway (often referred to as pathway III in the context of coprostanol formation) is a chemical reaction that has not been definitively proven to occur in any organism. nih.govencyclopedia.pubresearchgate.netresearchgate.net
Despite this, some older research, often cited in reviews, suggests that this isomerization may be carried out by certain gut bacteria. mdpi.com This proposed pathway involves the conversion of cholesterol to allocholesterol, which is then further metabolized. The precise enzymatic mechanisms and the specific microorganisms capable of this transformation remain largely uncharacterized.
Downstream Metabolic Fates of Allocholesterol and Its Derivatives
Once formed, allocholesterol and its derivatives, such as allocholesterol acetate, are subject to further metabolic conversion, primarily by the gut microbiota.
Enzymatic Conversion to Cholestanol (B8816890) and Coprostanol
The primary downstream metabolic fate of allocholesterol is its reduction to form cholestanol (5α-cholestan-3β-ol) and its epimer, coprostanol (5β-cholestan-3β-ol). The conversion of cholesterol to coprostanol is a well-documented process carried out by intestinal bacteria, and the proposed allocholesterol pathway represents a potential, though unconfirmed, route to this end product. mdpi.com
Some studies have suggested that certain bacterial species, such as Eubacterium ATCC 21408, are capable of reducing allocholesterol to coprostanol. mdpi.com The enzymes responsible for this reduction have not been fully characterized.
The more extensively studied route for coprostanol formation is the "indirect pathway," which proceeds through the intermediates 4-cholesten-3-one (B1668897) and coprostanone. mdpi.com This pathway is initiated by the enzyme cholesterol oxidase. mdpi.com
Role in Intermediary Sterol Metabolic Networks
The precise and comprehensive role of this compound within the broader landscape of intermediary sterol metabolic networks is an area of ongoing investigation. Its formation, catalyzed by sterol O-acyltransferases, represents a potential branch point from the main cholesterol metabolic pathway. Once formed, this compound likely enters the cellular pool of sterol esters.
Sterol esters are generally considered a storage and transport form of sterols. In this esterified state, they can be incorporated into lipid droplets within cells or packaged into lipoproteins for transport between tissues. The metabolic fate of this compound would involve its hydrolysis back to allocholesterol and a fatty acid, a reaction mediated by sterol ester hydrolases. The liberated allocholesterol could then potentially be converted to cholesterol or other sterol intermediates, re-esterified, or effluxed from the cell. The dynamics of these processes and the preferential pathways for this compound metabolism compared to cholesteryl acetate are not yet fully elucidated.
Enzymatic Catalysis in Allocholesterol and Sterol Metabolism
The transformation and potential regulatory actions of allocholesterol and its acetate derivative are governed by specific enzymes that recognize these molecules as substrates or modulators.
Identification and Characterization of Enzymes Involved in Sterol Interconversions
The formation of this compound is a direct consequence of the enzymatic activity of acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs). nih.govuniprot.orgwikipedia.org These enzymes are responsible for the esterification of cholesterol and other sterols with fatty acids, a critical step in cellular cholesterol homeostasis. nih.govfrontiersin.org
Research has demonstrated that allocholesterol can serve as a substrate for ACAT1, one of the two major isoforms of the enzyme. nih.gov This indicates that the cellular machinery for sterol esterification can recognize and process this particular stereoisomer of cholesterol. The efficiency of this reaction compared to the esterification of cholesterol by ACAT1 has been quantified, with allocholesterol being a notable, albeit less favored, substrate. nih.gov
The interconversion between cholesterol and its various isomers is facilitated by a class of enzymes known as sterol isomerases. For instance, the microsomal steroid-8-ene isomerase catalyzes the shift of a double bond in sterol precursors of cholesterol. nih.govdoaj.org While direct evidence for a specific isomerase that interconverts cholesterol and allocholesterol is not extensively detailed in the available research, the existence of such enzymatic activity is plausible within the complex landscape of sterol-modifying enzymes. The characterization of these isomerases is crucial for understanding the dynamic equilibrium between different sterol isomers within the cell.
| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product(s) |
| Sterol O-Acyltransferases | ACAT1 (SOAT1) | Allocholesterol, Cholesterol, other sterols | This compound, Cholesteryl acetate, other sterol esters |
| Sterol Isomerases | Steroid-8-ene isomerase | Δ8-sterols | Δ7-sterols |
Modulation of Enzyme Activities by this compound and Related Sterols
Beyond serving as a substrate, allocholesterol has been shown to modulate the activity of key enzymes in sterol metabolism. Specifically, allocholesterol can act as an allosteric activator of ACAT1. nih.gov This means that the binding of allocholesterol to a site on the enzyme distinct from the active site can enhance the enzyme's catalytic activity, potentially increasing the rate of esterification of other sterols, including cholesterol itself. nih.govnih.gov
The modulatory effects of this compound itself on enzymatic activities are less clear from the current body of research. However, given that other sterol esters can influence cellular processes, it is conceivable that this compound may also have regulatory roles, for instance, in influencing the activity of sterol ester hydrolases or other enzymes involved in lipid metabolism. Further research is necessary to explore these potential interactions.
Biochemical Mechanisms and Research Applications of Allocholesterol Acetate
Investigations into Sterol-Membrane System Interactions
The structure of a sterol profoundly influences its behavior within a lipid bilayer, which in turn affects the physical properties and biological functions of the cell membrane. Allocholesterol (B1250496) acetate's distinct stereochemistry and modified headgroup offer a unique lens through which to examine these interactions.
The cell membrane's fluidity and structural integrity are critical for its function and are significantly modulated by its sterol components. Cholesterol, the most abundant sterol in animal cell membranes, is a key regulator of membrane fluidity. quora.com At high temperatures, its rigid ring structure restricts the movement of phospholipid acyl chains, thereby decreasing fluidity. labxchange.org Conversely, at low temperatures, it disrupts the tight packing of saturated fatty acids, preventing the membrane from becoming overly rigid. quora.comlabxchange.org
Allocholesterol, the parent molecule of allocholesterol acetate (B1210297), shares cholesterol's core structure but differs in the stereochemistry at the junction of the A and B rings, which results in a flatter, more planar molecule. This planarity is thought to influence how it packs with phospholipids within the membrane, though detailed comparative studies on its dynamic effects are less common than those for cholesterol.
| Compound | Key Structural Feature | 3-Position Group | Hydrogen Bonding Capacity | Predicted Impact on Membrane Dynamics |
|---|---|---|---|---|
| Cholesterol | A/B ring cis-fusion | Hydroxyl (-OH) | Donor & Acceptor | Bidirectional regulation of fluidity; ordering effect |
| Allocholesterol | A/B ring trans-fusion (planar) | Hydroxyl (-OH) | Donor & Acceptor | Potentially stronger ordering effect due to planarity |
| Allocholesterol acetate | A/B ring trans-fusion (planar) | Acetate (-OAc) | None (Acceptor only) | Altered membrane packing; deeper insertion into the bilayer |
The physical state of the lipid bilayer directly impacts the function of embedded and associated proteins, which carry out essential processes like transport, signaling, and enzymatic activity. youtube.com By altering membrane fluidity and organization, sterols can allosterically modulate the conformational state and activity of these proteins. mdpi.comnih.gov For instance, cholesterol is known to be essential for the function of certain membrane proteins, in some cases through direct binding and in others by creating a suitable membrane environment. mdpi.com
Given its unique structural properties, this compound can be employed to investigate the specific role of the sterol's 3β-hydroxyl group in these processes. By comparing the cellular effects of allocholesterol with those of this compound, researchers can distinguish between effects caused by the sterol's core structure and those dependent on its ability to hydrogen bond at the membrane interface. For example, if a membrane protein's activity is altered by allocholesterol but not by this compound, it would strongly suggest that the hydrogen-bonding capability of the sterol headgroup is crucial for the protein's function.
This compound as a Molecular Probe in Biochemical Studies
Molecular probes are indispensable for dissecting complex biological systems. This compound's defined chemical modifications make it a powerful tool for probing the intricacies of sterol recognition by proteins and the mechanisms of cellular sterol regulation.
Many proteins possess specific binding sites for cholesterol, which are crucial for their structure, localization, and function. nih.gov These interactions are often highly specific, relying on a combination of hydrophobic contacts and hydrogen bonding. nih.gov The hydroxyl group of cholesterol is frequently a key player in anchoring the sterol to the protein through hydrogen bonds with amino acid residues like asparagine, glutamine, or tyrosine. nih.gov
The utility of this compound as a probe in this context is highlighted by studies on the novel sterol-binding protein, maistero-2. Research has shown that maistero-2 effectively recognizes allocholesterol, indicating a tolerance for the planar A/B ring system. nih.gov However, the same study demonstrated that cholesteryl acetate, which, like this compound, lacks a hydrogen-bond-donating group at the 3-position, fails to bind to maistero-2. nih.gov This finding underscores that for this particular protein, the hydrogen-bonding capacity of the 3β-hydroxyl group is an absolute requirement for recognition.
Thus, this compound can be used in binding assays as a comparative or negative control to determine if a protein's interaction with a sterol is dependent on hydrogen bonding at the 3β-position. This approach helps to characterize the precise chemical nature of sterol-binding pockets.
| Sterol Compound | A/B Ring Fusion | 3β-Hydroxyl Group | Binding to Maistero-2 Protein | Inferred Recognition Requirement |
|---|---|---|---|---|
| Cholesterol | cis | Present | Yes | - |
| Allocholesterol | trans (planar) | Present | Yes | Planar A-ring is recognized |
| Cholesteryl acetate | cis | Absent (Acetylated) | No | Hydrogen-bond donating ability is essential |
Cells employ sophisticated mechanisms to maintain cholesterol homeostasis, preventing both its depletion and its toxic accumulation. frontiersin.orgresearchgate.net A central pathway involves the Sterol Regulatory Element-Binding Proteins (SREBPs), which control the transcription of genes involved in cholesterol synthesis and uptake. nih.gov The activity of the SREBP pathway is regulated by the level of sterols in the endoplasmic reticulum (ER) membrane. nih.govfrontiersin.org
This compound can be introduced into cells to study how the homeostatic machinery responds to sterol analogs with altered structures. Because the 3β-hydroxyl group is the site of esterification by the enzyme ACAT for storage in lipid droplets, this compound cannot be processed in the same way as cholesterol or allocholesterol. This resistance to esterification means it may persist in membranes for longer periods, allowing researchers to study its long-term effects on membrane properties and signaling without the confounding factor of its conversion to a storage form. Its distinct structure may also lead to differential recognition by sterol-sensing proteins like SCAP (SREBP Cleavage-Activating Protein), providing insights into the structural specificity of the cellular sterol sensing machinery. nih.gov
Impact on Receptor-Mediated Signaling Pathways
The plasma membrane is not a homogenous fluid but contains microdomains, often called lipid rafts, which are enriched in cholesterol, sphingolipids, and specific proteins. These domains serve as platforms for organizing signaling molecules, and their integrity is often crucial for efficient receptor-mediated signaling. The concentration of cholesterol in the membrane can therefore have a significant impact on signaling cascades. nih.govnih.gov For example, cholesterol depletion has been shown to impair insulin, IGF-1, and neurotrophin receptor signaling. nih.gov
The introduction of this compound into the cell membrane can perturb these signaling platforms. Its planar structure and lack of a polar headgroup may disrupt the specific lipid packing required for the formation and stability of lipid rafts. This could lead to the displacement of receptors or downstream signaling molecules from these domains, thereby altering the signaling output. By comparing the effects of allocholesterol and this compound on a specific pathway, researchers can probe whether the structural role of the sterol core or the specific interactions of the 3β-hydroxyl group are more critical for the assembly of a functional signaling complex. This makes this compound a useful tool for investigating the influence of the membrane's chemical and physical environment on cell signaling. mdpi.com
Synthetic Methodologies and Chemical Derivatization of Allocholesterol Acetate
Strategies for the Preparation of Allocholesterol (B1250496) Acetate (B1210297)
The synthesis of allocholesterol acetate, characterized by the 5α-configuration, primarily involves the stereoselective reduction of a cholestenone precursor. The key is to control the stereochemistry at the A/B ring junction to achieve the trans-fused system, which distinguishes it from the cis-fused cholestanol (B8816890).
One common strategy begins with the acetylation of cholesterol to form cholesteryl acetate. This is a straightforward esterification, often achieved by reacting cholesterol with acetic anhydride. youtube.comorgsyn.org The acetyl group serves as a protecting group for the 3β-hydroxyl function during subsequent reactions.
The pivotal step is the conversion of the Δ⁵-double bond of cholesteryl acetate into the saturated A/B trans-ring system of this compound. A typical approach involves the following sequence:
Oxidation: Cholesteryl acetate is oxidized to 4-cholesten-3-one (B1668897). The Oppenauer oxidation is a classic and gentle method for this transformation, utilizing a catalyst like aluminum isopropoxide in the presence of a hydride acceptor such as acetone. thermofisher.commychemblog.comwikipedia.orgbyjus.com This reaction is highly selective for secondary alcohols and is widely employed in steroid synthesis. mychemblog.com
Stereoselective Reduction: The resulting 4-cholesten-3-one is then subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to ensure the formation of the thermodynamically more stable A/B trans-fused ring system (5α-cholestan-3-one).
Reduction of the 3-keto group: The 3-keto group of 5α-cholestan-3-one is reduced back to a hydroxyl group.
Acetylation: The final step is the acetylation of the 3β-hydroxyl group to yield this compound.
An alternative route involves the bromination of cholesterol to yield cholesterol dibromide, which can then be used in subsequent steps. orgsyn.orgodinity.com The debromination can be achieved using zinc dust. odinity.com
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride | Protection of the 3β-hydroxyl group |
| 2 | Oppenauer Oxidation | Aluminum isopropoxide, acetone | Oxidation of the 3β-hydroxyl and isomerization of the double bond to form 4-cholesten-3-one |
| 3 | Catalytic Hydrogenation | H₂, Pd/C | Stereoselective reduction to form the A/B trans-fused ring system |
| 4 | Reduction | NaBH₄ | Reduction of the 3-keto group to a 3β-hydroxyl group |
| 5 | Acetylation | Acetic anhydride | Formation of the final this compound product |
Synthesis and Characterization of Allocholesterol Epimers
Epimers are diastereomers that differ in the configuration at only one stereocenter. In the context of allocholesterol, epimers can be generated at various chiral centers, with the C-3 position being a common site for epimerization. The synthesis of allocholesterol epimers, such as 3-epiallocholesterol, allows for the investigation of structure-activity relationships.
The synthesis of the 3α-epimer of allocholesterol can be achieved through stereoselective reduction of 5α-cholestan-3-one using a bulky reducing agent that favors axial attack, leading to the formation of the equatorial 3α-hydroxyl group. Subsequent acetylation would then yield the corresponding 3α-acetate epimer.
Characterization of allocholesterol epimers relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for differentiating between epimers. nih.gov The chemical shifts of carbon atoms adjacent to the epimeric center are sensitive to the change in stereochemistry. nih.govresearchgate.net For instance, the chemical shifts of C-2, C-3, and C-4 would differ between this compound (3β) and its 3α-epimer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized epimers.
| Technique | Application in Epimer Characterization |
|---|---|
| ¹H NMR | Provides information on the proton environment and coupling constants, which can indicate the orientation of substituents. |
| ¹³C NMR | Highly sensitive to the stereochemical environment, allowing for the differentiation of epimeric carbons and adjacent carbons. nih.govresearchgate.net |
| Mass Spectrometry (MS) | Confirms the molecular weight and fragmentation pattern of the epimers. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as the acetate carbonyl group. |
Development of Novel Allocholesterol Conjugates and Analogues
To explore and enhance the potential biological activities of allocholesterol, various conjugates and analogues have been developed. This involves chemically modifying the allocholesterol scaffold to introduce new functional groups or link it to other molecules.
Allocholesterol Conjugates: Conjugation of allocholesterol to polymers like polyethylene (B3416737) glycol (PEG) can improve its solubility and pharmacokinetic properties. The synthesis of such conjugates typically involves the reaction of allocholesterol with an activated PEG derivative. nih.govnih.govresearchgate.net For instance, allocholesterol can be reacted with a PEG molecule that has a terminal carboxylic acid group, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form an ester linkage. nih.gov More stable ether linkages can also be formed through iterative addition methods. nih.gov
Peptide and aptamer conjugates of cholesterol have also been synthesized to target specific cells or tissues, and similar strategies could be applied to allocholesterol. nih.govsmart4fabry.eu
Allocholesterol Analogues: The synthesis of allocholesterol analogues involves modifications to the steroid nucleus or the side chain to create novel compounds with potentially enhanced or new biological activities. nih.gov This can include the introduction of additional hydroxyl, keto, or other functional groups at various positions on the steroid skeleton. The side chain can also be modified to alter its length or introduce new functional groups.
Stereochemical Considerations in Allocholesterol Derivative Synthesis
The biological activity of steroids is often highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of allocholesterol derivatives is of paramount importance.
The most critical stereochemical feature of allocholesterol is the trans-fusion of the A and B rings. slideshare.netpressbooks.pub This conformation results in a relatively flat and rigid molecular structure. libretexts.orglibretexts.org Any synthetic strategy must ensure the formation and maintenance of this A/B trans junction. During reactions involving the steroid nucleus, care must be taken to avoid conditions that could lead to epimerization at the ring junctions.
Furthermore, the stereochemistry of substituents on the steroid ring system can be either axial or equatorial. The hydroxyl group at C-3 in allocholesterol is in the more stable equatorial position. When introducing new functional groups, their stereochemical orientation must be carefully controlled and characterized, as it can significantly impact the molecule's interaction with biological targets. Reactions that proceed via carbocation intermediates may lead to a mixture of stereoisomers, necessitating purification or the use of stereoselective reagents.
Advanced Analytical and Theoretical Approaches in Allocholesterol Acetate Research
Sophisticated Analytical Techniques for Characterization and Quantification
The precise characterization and quantification of Allocholesterol (B1250496) acetate (B1210297) rely on a suite of high-resolution spectroscopic and chromatographic techniques. These methods are essential for distinguishing it from other sterol isomers and for studying its metabolic fate.
Advanced Spectroscopic Methods (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of Allocholesterol acetate.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of sterol isomers. While complete spectral data for this compound is not widely published, analysis of its parent compound, allocholesterol, and comparison with cholesteryl acetate allows for the prediction of its key spectral features. huji.ac.il The primary differences in both ¹H and ¹³C NMR spectra would be observed for the nuclei within the A and B rings, stemming from the different stereochemistry of the A/B ring junction. Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for assigning the complex, overlapping signals characteristic of the steroid skeleton. huji.ac.il
Table 1: Comparison of Key ¹³C NMR Chemical Shifts (ppm) for Cholesteryl Acetate and Predicted Shifts for this compound
| Carbon Atom | Cholesteryl Acetate (Observed) huji.ac.il | This compound (Predicted Difference) |
| C3 | 74.01 | Shift expected due to change from pseudo-equatorial to axial acetate group. |
| C5 | 139.64 | Significant upfield shift expected due to saturation (no double bond at C5-C6). |
| C6 | 122.64 | Significant upfield shift expected due to saturation. |
| C19 | 19.29 | Shift expected due to altered steric environment from A/B trans-fusion. |
| C28 (C=O) | 170.60 | Minimal change expected. |
| C29 (CH₃) | 21.4 (approx.) | Minimal change expected. |
Table 2: Characteristic FT-IR Absorption Bands for Sterol Acetates
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~2850-2960 | C-H stretching | Aliphatic CH, CH₂, CH₃ groups | researchgate.net |
| ~1735 | C=O stretching | Ester carbonyl | researchgate.net |
| ~1240 | C-O stretching | Ester C-O bond | researchgate.net |
| ~1030 | C-O stretching | Ester O-C-C bond | researchgate.net |
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI-MS), this compound is expected to exhibit a fragmentation pattern nearly identical to cholesteryl acetate due to their isomeric nature. nih.gov The molecular ion peak (M⁺) would appear at m/z 428.7. Common fragmentation pathways for sterol acetates include the neutral loss of the acetic acid moiety (60 Da) to produce a prominent ion at m/z 368, followed by characteristic cleavages of the steroid D-ring and the side chain. nih.govnist.gov
Chromatographic Separation Techniques (e.g., GC-MS, HPLC)
Chromatographic methods are indispensable for separating this compound from its isomers and other lipids in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the identification and quantification of sterols. researchgate.net Sterol acetates are sufficiently volatile for GC analysis. This compound and cholesteryl acetate, being diastereomers, will have different retention times on most capillary GC columns, allowing for their separation and individual quantification. researchgate.net The mass spectrometer serves as a sensitive and specific detector, confirming the identity of the eluting peaks based on their mass spectra. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally fragile compounds. Reversed-phase HPLC is commonly used for separating sterols and their esters. researchgate.net The separation of isomers like this compound and cholesteryl acetate can be challenging but is often achievable with modern high-resolution columns (e.g., core-shell particles) or specialized stationary phases that exploit subtle differences in molecular shape and polarity. nih.govnih.gov Ion mobility-mass spectrometry, a technique that separates ions based on their size and shape, can also be coupled with liquid chromatography to enhance the resolution of sterol isomers. nih.gov
Isotopic Labeling and Tracer Methodologies in Metabolic Flux Analysis
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. wikipedia.orgcernobioscience.com Metabolic Flux Analysis (MFA) uses stable isotope tracers, such as ¹³C- or deuterium-labeled precursors, to quantify the rates (fluxes) of metabolic pathways. nih.govnih.gov
In the context of this compound, a precursor like ¹³C-labeled acetate could be introduced to cells or organisms. nih.gov The entire sterol backbone is synthesized from acetate units. bohrium.comelsevierpure.comelifesciences.orgnih.gov By tracking the incorporation of the ¹³C label into allocholesterol and its acetate ester over time using mass spectrometry or NMR, researchers can quantify its de novo synthesis rate, its conversion from allocholesterol, and its subsequent turnover. This approach allows for a dynamic understanding of the pathways leading to and consuming this compound, providing insights into the regulation of sterol metabolism. nih.govnih.gov
Computational Chemistry and Molecular Modeling Applications
Computational approaches provide theoretical insights into the structure, properties, and potential biological functions of this compound, complementing experimental data.
In Silico Predictions for Sterol Structure-Activity Relationships
In silico tools are used to predict the biological activity of molecules based on their structure. Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties and structural descriptors of a series of compounds with their biological activities. mdpi.comresearchgate.net
For this compound, the key structural descriptor distinguishing it from cholesteryl acetate is the stereochemistry at C5. This results in a significantly different three-dimensional shape: the trans-fused A/B rings of allocholesterol create a flatter, more rigid steroid backbone compared to the bent A/B ring system of cholesterol. nih.gov This altered topography would be a critical parameter in any QSAR model, as it directly influences how the molecule fits into the binding sites of enzymes or receptors. nih.gov Molecular docking simulations, which predict the preferred orientation of a ligand within a protein's active site, can be used to generate hypotheses about its interactions and potential inhibitory or regulatory roles. mdpi.comacs.org
Quantum Chemical Calculations for Conformational and Electronic Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for a detailed analysis of a molecule's geometry and electronic structure. These methods can be used to:
Determine the Lowest Energy Conformation: Calculations can predict the most stable three-dimensional structure of this compound, including the orientation of the side chain and the acetate group. The planar geometry of the A/B ring system is a defining conformational feature. nih.gov
Analyze Electronic Properties: These calculations can map the molecule's electrostatic potential surface, identifying regions of positive and negative charge. This information is critical for understanding non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with biological macromolecules like proteins and lipids in a membrane environment. The distinct shape and electronic profile of this compound compared to its cis-isomer would likely lead to different interaction patterns and, consequently, different biological functions.
Molecular Dynamics Simulations for Sterol-Biomolecule Interactions
No specific MD simulation studies detailing the interactions between this compound and biomolecules (e.g., proteins, membranes) were found. Research in this area predominantly focuses on cholesterol and other more common sterols.
Structural Biology Insights into this compound Interactions
There is no available information from structural biology studies that would provide insights into the specific interactions of this compound with biological systems.
Biophysical Characterization of Sterol-Containing Assemblies
No literature was identified that provides biophysical characterization data (e.g., using techniques like differential scanning calorimetry, fluorescence spectroscopy, or NMR) for lipid assemblies or bilayers specifically containing this compound.
Cryo-Electron Microscopy and X-ray Crystallography of Sterol-Modulated Systems
No Cryo-EM or X-ray crystallography structures have been deposited or published that describe systems modulated by or containing this compound. While the crystallography of other sterol acetates and derivatives has been reported, this specific compound has not been structurally elucidated by these methods in a biological context.
Due to the absence of specific research on this compound using these advanced techniques, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time.
Emerging Research Perspectives and Future Directions
Advancements in Understanding Sterol Diversity and Function
Sterols are essential components of cellular membranes in eukaryotes, playing crucial roles in maintaining membrane fluidity, structure, and function. While cholesterol is the most well-known sterol in mammals, there exists a vast diversity of sterols across different organisms, each with unique structures and biological roles. The study of this diversity is critical for a comprehensive understanding of cellular processes.
Recent research has highlighted the importance of non-endogenous sterols, like plant sterols (phytosterols), in influencing cellular cholesterol homeostasis. These advancements have paved the way for investigating how synthetic sterol derivatives, such as Allocholesterol (B1250496) acetate (B1210297), can be utilized to further explore the intricacies of sterol interactions within the cell. Allocholesterol, the parent molecule of Allocholesterol acetate, is a stereoisomer of cholesterol, differing in the configuration at the junction of the A and B rings of the sterol nucleus. This subtle structural difference can lead to significant changes in its biophysical properties and interactions with cellular components.
The acetylation of the hydroxyl group in allocholesterol to form this compound modifies its polarity and potential for hydrogen bonding, making it a unique tool to study the influence of the sterol headgroup on membrane properties and protein interactions. Research into the effects of various sterol structures on membrane organization has revealed the formation of specialized domains, often referred to as lipid rafts, which are enriched in certain lipids and proteins. The distinct stereochemistry of this compound may lead to altered partitioning into these domains compared to cholesterol, providing insights into the structural requirements for sterol-mediated domain formation.
Table 1: Comparison of Key Structural Features of Cholesterol and Allocholesterol
| Feature | Cholesterol | Allocholesterol |
| A/B Ring Fusion | cis | trans |
| Overall Shape | Bent | Planar |
| Hydroxyl Group Orientation | Equatorial | Axial |
Potential for this compound as a Probe for Novel Biochemical Pathways
The unique structural characteristics of this compound make it a promising candidate as a molecular probe to investigate novel biochemical pathways. Its altered stereochemistry and the presence of the acetate group can influence its recognition and processing by enzymes and transport proteins that normally interact with cholesterol.
One area of significant interest is the study of intracellular sterol trafficking. The movement of sterols between different cellular compartments is a tightly regulated process, and disruptions in this trafficking are associated with various diseases. By introducing this compound into cellular systems, researchers can track its movement and compare it to that of cholesterol. This can help to identify the specific proteins and pathways responsible for recognizing and transporting different sterol structures. For instance, studies using novel sterol-binding proteins have shown that subtle changes in the sterol structure, such as the difference between cholesterol and allocholesterol, can significantly affect binding affinity. The acetylation in this compound adds another layer of specificity to be explored.
Furthermore, this compound can be used to probe the substrate specificity of enzymes involved in cholesterol metabolism. For example, enzymes that esterify cholesterol may exhibit different activities towards this compound. Investigating these differences can provide valuable information about the active site and catalytic mechanism of these enzymes.
Key Research Questions Addressable with this compound:
How does the trans-fused A/B ring system of allocholesterol influence its interaction with sterol-sensing domains of proteins?
Does the acetate group in this compound alter its recognition by intracellular sterol transport proteins?
Can this compound be used to identify novel enzymes involved in sterol modification or degradation?
Future Methodological Developments in Sterol Research
The full potential of this compound as a research tool will be realized through the continued development of advanced analytical and imaging techniques in sterol research. The field of "sterolomics," which aims to comprehensively analyze the entire complement of sterols in a biological system, is rapidly advancing, driven by innovations in mass spectrometry and chromatography.
Mass Spectrometry (MS): High-resolution mass spectrometry techniques are essential for the sensitive and specific detection and quantification of this compound and its potential metabolites in complex biological samples. The development of novel ionization methods and fragmentation analysis will enable researchers to precisely track the fate of this compound within cells.
Fluorescent Probes: The synthesis of fluorescently labeled derivatives of this compound would provide a powerful tool for real-time imaging of its subcellular localization and dynamics. Advanced microscopy techniques, such as super-resolution microscopy, could then be employed to visualize the interactions of this compound with specific proteins and its partitioning into distinct membrane domains with unprecedented detail.
Computational Modeling: Molecular dynamics simulations can provide valuable insights into the behavior of this compound within lipid bilayers and its interactions with membrane proteins. These computational approaches can complement experimental data and help to formulate new hypotheses about the mechanisms underlying the biological effects of this unique sterol derivative.
Table 2: Emerging Methodologies in Sterol Research
| Methodology | Application in this compound Research |
| Sterolomics | Comprehensive profiling of this compound and its metabolites. |
| Fluorescent Labeling | Real-time imaging of subcellular localization and trafficking. |
| Mass Spectrometry Imaging | Visualization of the spatial distribution of this compound in tissues. |
| Molecular Dynamics Simulations | Predicting the behavior and interactions of this compound in membranes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
